molecular formula C14H17NO4S B510424 Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 108940-06-3

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B510424
M. Wt: 295.36g/mol
InChI Key: RFSLXCONCHROQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (EPBT) is a compound that has been gaining attention in the scientific community for its potential use in pharmaceuticals. EPBT belongs to the class of benzothiophene derivatives, which have been shown to have various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of a benzothiophene derivative with propanoyl chloride followed by reduction and subsequent acylation. The final product is obtained by esterification of the carboxylic acid with ethanol.

Starting Materials
2-Acetylamino-3-bromobenzothiophene, Propanoyl chloride, Sodium borohydride, Acetic anhydride, Ethanol, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Wate

Reaction
Step 1: 2-Acetylamino-3-bromobenzothiophene is reacted with propanoyl chloride in the presence of a base such as sodium hydroxide to give 2-(propanoylamino)-3-bromobenzothiophene., Step 2: Reduction of 2-(propanoylamino)-3-bromobenzothiophene is performed using sodium borohydride in the presence of acetic acid to obtain 2-(propanoylamino)-3-benzothienylmethanol., Step 3: Acylation of 2-(propanoylamino)-3-benzothienylmethanol is carried out using acetic anhydride in the presence of a base such as sodium hydroxide to give 2-(propanoylamino)-3-benzothienylmethyl acetate., Step 4: The carboxylic acid group of 2-(propanoylamino)-3-benzothienylmethyl acetate is esterified with ethanol in the presence of a strong acid catalyst such as hydrochloric acid to obtain Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate., Step 5: The final product is purified by recrystallization from a suitable solvent such as diethyl ether and water.

Mechanism Of Action

The mechanism of action of Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, studies suggest that Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exert its biological activities through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Biochemical And Physiological Effects

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been shown to protect against oxidative stress in animal models of neurodegenerative diseases. In addition, Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to inhibit the growth of breast cancer cells in vitro.

Advantages And Limitations For Lab Experiments

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is also stable under normal laboratory conditions. However, Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has not been extensively studied in vivo, which limits its potential use in animal models.

Future Directions

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several potential future directions for research. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use in the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its potential use in other diseases.

Scientific Research Applications

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential use in pharmaceuticals due to its various biological activities. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have anticancer properties, specifically against breast cancer cells.

properties

IUPAC Name

ethyl 7-oxo-2-(propanoylamino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-3-10(17)15-13-11(14(18)19-4-2)8-6-5-7-9(16)12(8)20-13/h3-7H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSLXCONCHROQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)C(=O)CCC2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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